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molecular formula C17H19FN4OSi B8616223 3-fluoro-8-{[2-(trimethylsilyl)ethoxy]methyl}-5,8,10-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,6,9,11-hexaene-4-carbonitrile

3-fluoro-8-{[2-(trimethylsilyl)ethoxy]methyl}-5,8,10-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,6,9,11-hexaene-4-carbonitrile

Cat. No. B8616223
M. Wt: 342.44 g/mol
InChI Key: JSRBFDJEJDLOHA-UHFFFAOYSA-N
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Patent
US09440976B2

Procedure details

A solution of 6-chloro-5-fluoro-9-(2-trimethylsilanylethoxymethyl)-9H-dipyrido[2,3-b;4′3′-d]pyrrole (12.2 g, 34.7 mmol) in DMF (120 mL) was treated with zinc cyanide (4.88 g, 41.7 mmol) and tetrakis(triphenylphosphine)palladium(0) (6 g, 5.2 mmol). The mixture was degassed and stirred under a nitrogen atmosphere at 130° C. for 3 hours. After cooling to ambient temperature the mixture was filtered through Celite© and the filter cake washed with DMF (10 mL). The filtrate was partitioned between ethyl acetate and water and the aqueous phase further extracted with ethyl acetate. The combined organic layer was washed with water (×2) and brine, dried (Na2SO4), filtered and evaporated. The resultant residue was dissolved in dichloromethane, stirred with flash silica gel, filtered to remove the solid and the solid washed well with dichloromethane. The filtrate was evaporated and the resultant residue triturated with pentane:diethyl ether (ca. 4:1) to afford the title compound as a white solid (8.15 g, 68%). The trituration liquors were evaporated and the resultant residue purified by flash chromatography to afford a second crop of title compound (0.92 g, 8%). Total yield=9.07 g, 76%. 1H NMR (400 MHz, CDCl3): 8.99 (d, J=2.1 Hz, 1H), 8.75 (dd, J=4.8, 1.7 Hz, 1H), 8.57 (dd, J=7.9, 1.7 Hz, 1H), 7.44 (dd, J=7.9, 4.8 Hz, 1H), 6.02 (s, 2H), 3.63-3.56 (m, 2H), 0.93 (t, J=8.2 Hz, 2H), −0.08 (d, J=0.6 Hz, 9H).
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
4.88 g
Type
catalyst
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[CH:9][C:8]2[N:7]([CH2:11][O:12][CH2:13][CH2:14][Si:15]([CH3:18])([CH3:17])[CH3:16])[C:6]3[N:19]=[CH:20][CH:21]=[CH:22][C:5]=3[C:4]=2[C:3]=1[F:23].[CH3:24][N:25](C=O)C>[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:23][C:3]1[C:4]2[C:5]3[CH:22]=[CH:21][CH:20]=[N:19][C:6]=3[N:7]([CH2:11][O:12][CH2:13][CH2:14][Si:15]([CH3:18])([CH3:17])[CH3:16])[C:8]=2[CH:9]=[N:10][C:2]=1[C:24]#[N:25] |f:2.3.4,^1:37,39,58,77|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
ClC1=C(C=2C3=C(N(C2C=N1)COCC[Si](C)(C)C)N=CC=C3)F
Name
Quantity
120 mL
Type
reactant
Smiles
CN(C)C=O
Name
zinc cyanide
Quantity
4.88 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
6 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
stirred under a nitrogen atmosphere at 130° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature the mixture
FILTRATION
Type
FILTRATION
Details
was filtered through Celite©
WASH
Type
WASH
Details
the filter cake washed with DMF (10 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate was partitioned between ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase further extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with water (×2) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The resultant residue was dissolved in dichloromethane
STIRRING
Type
STIRRING
Details
stirred with flash silica gel
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the solid
WASH
Type
WASH
Details
the solid washed well with dichloromethane
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the resultant residue triturated with pentane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(N=CC2=C1C1=C(N2COCC[Si](C)(C)C)N=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 8.15 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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